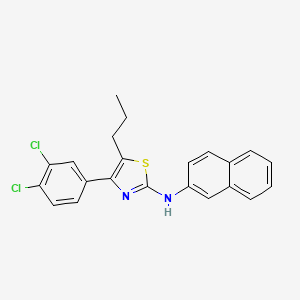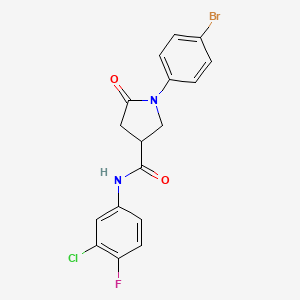![molecular formula C15H18BrN3O3 B11533594 2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-cyclohexyl-2-oxoacetamide](/img/structure/B11533594.png)
2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-cyclohexyl-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-cyclohexyl-2-oxoacetamide is a complex organic compound that features a hydrazone linkage and a brominated hydroxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-cyclohexyl-2-oxoacetamide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazine derivatives. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The resulting hydrazone is then reacted with N-cyclohexyl-2-oxoacetamide under similar conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-cyclohexyl-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-cyclohexyl-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-cyclohexyl-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, its hydrazone linkage allows it to interact with biological macromolecules, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-oxoacetamide
- 2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-2-oxo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-cyclohexyl-2-oxoacetamide is unique due to its specific hydrazone linkage and the presence of a cyclohexyl group. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C15H18BrN3O3 |
|---|---|
Molecular Weight |
368.23 g/mol |
IUPAC Name |
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-cyclohexyloxamide |
InChI |
InChI=1S/C15H18BrN3O3/c16-11-6-7-13(20)10(8-11)9-17-19-15(22)14(21)18-12-4-2-1-3-5-12/h6-9,12,20H,1-5H2,(H,18,21)(H,19,22)/b17-9+ |
InChI Key |
HKPSIBXFIIBPOG-RQZCQDPDSA-N |
Isomeric SMILES |
C1CCC(CC1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11533512.png)
![N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11533517.png)
![(4-aminophenyl)[5-(4-bromophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11533523.png)
![2-chloro-6-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11533525.png)
![2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile](/img/structure/B11533535.png)

![N-(6-chloro-4-phenylquinazolin-2-yl)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11533544.png)
![N-benzyl-N-{2-[(2-cyclopentylidenehydrazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11533552.png)
![N-(3-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11533555.png)
![2-({2-methoxy-4-[(E)-{(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)benzonitrile](/img/structure/B11533566.png)
![2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethyl-3-oxobutanamide](/img/structure/B11533588.png)

![N'-(3-chloro-4-methylphenyl)-6-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N,N-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11533606.png)
![N-{(1E)-3-[(2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11533607.png)
